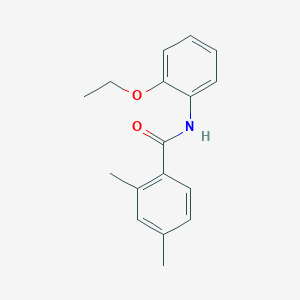

N-(2-ethoxyphenyl)-2,4-dimethylbenzamide

Descripción

N-(2-ethoxyphenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group linked to a 2-ethoxyphenylamine moiety.

Propiedades

Fórmula molecular |

C17H19NO2 |

|---|---|

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

N-(2-ethoxyphenyl)-2,4-dimethylbenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)18-17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3,(H,18,19) |

Clave InChI |

YOVHCYVZNIFLIX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C |

SMILES canónico |

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations:

- Substituent Position and Bulk : The 2,4-dimethyl substitution in the target compound contrasts with the 3,4-dimethyl group in S9229 . The latter’s bulkier N-substituent (1-methoxy-4-methylpentan-2-yl) likely enhances its binding to the umami receptor hTAS1R1/hTASR3, explaining its high potency.

- Electron-Withdrawing vs.

- Functional Group Diversity : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, a property absent in the target compound .

Metabolic and Pharmacokinetic Profiles

Table 2: Metabolic Pathways of Selected Benzamides

- D2916 : Demonstrates sex-dependent metabolism in rats, with females producing the active metabolite D3187 via isoxazolyl methyl hydroxylation . This highlights how N-substituent chemistry influences metabolic fate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.